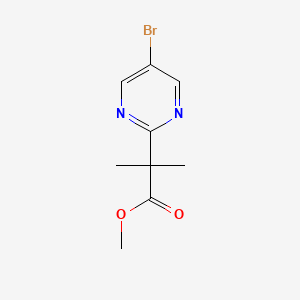

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate

CAS No.: 1364718-88-6

Cat. No.: VC3099018

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1364718-88-6 |

|---|---|

| Molecular Formula | C9H11BrN2O2 |

| Molecular Weight | 259.1 g/mol |

| IUPAC Name | methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate |

| Standard InChI | InChI=1S/C9H11BrN2O2/c1-9(2,8(13)14-3)7-11-4-6(10)5-12-7/h4-5H,1-3H3 |

| Standard InChI Key | NMUCZVJMOXMYMB-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=NC=C(C=N1)Br)C(=O)OC |

| Canonical SMILES | CC(C)(C1=NC=C(C=N1)Br)C(=O)OC |

Introduction

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate is an organic compound that features a brominated pyrimidine ring and an ester functional group. Despite the lack of specific information on this compound in the provided search results, its structure suggests potential applications in medicinal chemistry and organic synthesis, similar to related compounds like Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate. This article will explore the general properties and potential applications of such compounds, given the absence of direct data on Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate.

Synthesis and Reactions

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and hydrolysis. For example, Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate can undergo nucleophilic substitution with strong bases like sodium hydroxide or potassium carbonate. Similar conditions might apply to Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate.

Research Findings and Future Directions

While there is no direct research on Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate, related compounds have shown promise in medicinal chemistry. For instance, biaryl compounds are being explored for cardiovascular diseases . Future research could focus on synthesizing and testing Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate for similar applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume